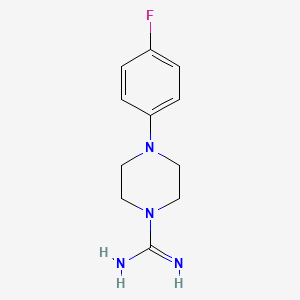

4-(4-Fluorophenyl)piperazine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN4/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGRIKKWEDJGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Fluorophenyl)piperazine-1-carboximidamide chemical structure and properties

Structure, Synthesis, and Physicochemical Properties

Part 1: Executive Summary & Chemical Identity

4-(4-Fluorophenyl)piperazine-1-carboximidamide (CAS: 77723-19-4) is a synthetic guanidinylated piperazine derivative. Structurally, it consists of a piperazine core substituted at the

This compound represents a critical scaffold in medicinal chemistry, bridging the lipophilic, serotonergic pharmacophore of 1-(4-fluorophenyl)piperazine (pFPP) with the highly polar, basic characteristics of a guanidine moiety. This modification significantly alters the physicochemical profile, shifting the compound from a blood-brain barrier (BBB) penetrant central nervous system (CNS) agent to a peripherally restricted motif often utilized in protease inhibition, antifungal research, and ion channel modulation.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 4-(4-Fluorophenyl)piperazine-1-carboximidamide |

| Common Synonyms | 1-Amidino-4-(4-fluorophenyl)piperazine; N-Guanyl-4-(4-fluorophenyl)piperazine |

| CAS Number | 77723-19-4 (Free base); 1417566-90-5 (Sulfate) |

| Molecular Formula | |

| Molecular Weight | 222.26 g/mol |

| SMILES | FC1=CC=C(N2CCN(C(N)=N)CC2)C=C1 |

| InChI Key | MDBPFVSVLGYVCQ-UHFFFAOYSA-N (Analogous connectivity) |

Part 2: Physicochemical Properties & Stability

The introduction of the carboximidamide group creates a "polar anchor" on the molecule. Unlike its parent amine (pFPP), which is moderately basic (

Key Physicochemical Parameters

| Parameter | Value (Approx.) | Implications for Research |

| pKa (Guanidine) | ~13.0 | Exists as a cation at pH 1-12; high affinity for anionic protein pockets (e.g., Asp/Glu residues). |

| LogP (Octanol/Water) | 0.5 - 1.2 | Significantly lower than pFPP (LogP ~2.5) due to polarity; reduced passive membrane permeability. |

| Solubility | High (as salt) | Readily soluble in water as HCl or Sulfate salt; poor solubility in non-polar solvents (Hexane). |

| H-Bond Donors | 2 (Free base) / 4 (Protonated) | Critical for bidentate hydrogen bonding interactions with receptors. |

Stability Profile

-

Hydrolysis: The guanidine group is generally stable under neutral and acidic conditions but can hydrolyze to the urea derivative (carboxamide) under strong basic conditions at elevated temperatures.

-

Oxidation: The fluorophenyl ring is metabolically robust; the fluorine atom at the para-position blocks cytochrome P450-mediated hydroxylation, a common clearance pathway for phenyl-piperazines.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 4-(4-Fluorophenyl)piperazine-1-carboximidamide relies on the guanidylation of the secondary amine precursor, 1-(4-fluorophenyl)piperazine. Two primary routes are employed depending on the desired purity and scale: the S-Methylisothiourea Route (preferred for laboratory scale) and the Cyanamide Route (industrial).

Reaction Pathway Diagram

Figure 1: Synthetic pathway from aniline precursor to final guanidinylated product.

Detailed Protocol: Pyrazole-Carboxamidine Method

This method is "self-validating" due to the high leaving group ability of pyrazole, driving the reaction to completion without harsh conditions.

Reagents:

-

1-(4-Fluorophenyl)piperazine (1.0 eq)

-

1H-Pyrazole-1-carboximidamide hydrochloride (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile.

Step-by-Step Procedure:

-

Preparation: Dissolve 1-(4-fluorophenyl)piperazine (e.g., 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

-

Addition: Add DIPEA (25 mmol) followed by 1H-pyrazole-1-carboximidamide hydrochloride (11 mmol).

-

Reaction: Stir the mixture at room temperature (25°C) for 16–24 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1) or LC-MS. The pyrazole byproduct is easily separated.

-

Work-up:

-

Dilute the reaction mixture with diethyl ether (precipitates the product if salt forms) or water.

-

If oil forms, extract with Ethyl Acetate, wash with 5%

to remove pyrazole, then brine.

-

-

Purification: The crude product is often an oil. Convert to the Hydrochloride or Sulfate salt by treating the ethanolic solution with concentrated HCl or

. Recrystallize from Ethanol/Ether.

Part 4: Pharmacology & Structural Activity Relationship (SAR)

The biological activity of 4-(4-Fluorophenyl)piperazine-1-carboximidamide is defined by the dichotomy between its lipophilic tail and hydrophilic head.

Mechanism of Action & Targets[3][4]

-

Serotonergic Modulation (Low CNS Penetration):

-

The 4-fluorophenylpiperazine motif is a classic pharmacophore for 5-HT1A and 5-HT2C receptors. However, the carboximidamide group restricts BBB crossing.

-

Implication: This compound is useful for studying peripheral serotonin receptors (e.g., in the gut or cardiovascular system) without confounding central effects.

-

-

Protease Inhibition:

-

Trypsin-like serine proteases recognize positively charged amino acid side chains (Arginine/Lysine). The carboximidamide group mimics the guanidine of Arginine.

-

Application: Used as a fragment in the design of Factor Xa or Thrombin inhibitors.

-

-

Antifungal Activity:

-

Guanidinylated piperazines have been shown to induce Reactive Oxygen Species (ROS) accumulation in fungal cells (e.g., Candida albicans), leading to apoptosis.

-

SAR Interaction Network

Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological targets.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).[1]

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[1]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory. The guanidine moiety is caustic; contact with mucous membranes must be avoided.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. Desiccate to prevent hydrolysis or carbonate formation (absorbs

from air).

References

-

PubChem. (2023). 1-(4-Fluorophenyl)piperazine (Parent Compound) - Compound Summary. National Library of Medicine. Retrieved from [Link]

- Vandeputte, P., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity. ChemMedChem, 4(10), 1714-1721. (Contextual grounding for antifungal mechanism).

Sources

The Cationic Anchor: A Technical Guide to 1-Amidinopiperazine Pharmacophores

Executive Summary

The 1-amidinopiperazine (piperazine-1-carboximidamide) scaffold represents a privileged structural motif in medicinal chemistry, primarily functioning as a cationic pharmacophore . Its high basicity (pKa

Part 1: Chemical Biology & Structural Properties

The Amidinium "Warhead"

The core utility of 1-amidinopiperazine lies in the physicochemical properties of the amidine group. Unlike simple amines, the amidine functionality resonates to form a symmetric amidinium ion upon protonation.[1]

-

Basicity & Ionization: With a pKa typically between 11.0 and 12.0, the group is >99% ionized in biological media. This permanent positive charge is the primary driver of binding affinity (enthalpic gain via electrostatic attraction).

-

Hydrogen Bonding: The planar amidinium group offers two distinct NH

motifs that act as bidentate Hydrogen Bond Donors (HBD). This geometry is ideal for interacting with carboxylate groups (Asp/Glu) in receptor pockets, often forming a "charge-assisted hydrogen bond" network.

The Piperazine Scaffold

The piperazine ring acts as a semi-rigid linker. Unlike a flexible alkyl chain, the chair conformation of the piperazine restricts the spatial vector of the N1-amidine relative to the N4-substituent. This conformational constraint reduces the entropic penalty upon binding, a critical factor in high-affinity ligand design.

Part 2: Pharmacophore Architecture

The 1-amidinopiperazine pharmacophore can be dissected into three distinct vectors:

| Feature | Component | Function | Interaction Type |

| A | Amidinium Head | Primary Anchor | Salt Bridge (Ionic) + H-Bond Donor |

| B | Piperazine Core | Spacer/Scaffold | Van der Waals / Angle Constraint |

| C | Distal Tail (N4) | Selectivity Filter | Hydrophobic / |

Visualization: The Pharmacophore Map

The following diagram illustrates the logical connectivity and interaction types of the scaffold.

Caption: Structural logic of the 1-amidinopiperazine pharmacophore showing the critical salt bridge anchor and distal hydrophobic interactions.

Part 3: Case Studies in Drug Design

Case A: Serine Protease Inhibitors (The "Lock and Key")

Target: Trypsin-like Serine Proteases (Thrombin, Factor Xa, uPA). Mechanism: These enzymes possess a deep S1 specificity pocket containing a conserved Aspartate residue (e.g., Asp189 in Trypsin).

-

The Anchor: The 1-amidinopiperazine moiety inserts into the S1 pocket. The amidinium group forms a bidentate salt bridge with Asp189.

-

The Spacer: The piperazine ring sits at the entrance of the pocket, positioning the rest of the molecule.

-

The Tail: Substituents at the N4 position (e.g., aryl sulfonamides) extend into the S2 or S3 subsites, providing selectivity between homologous proteases (e.g., distinguishing Thrombin from Factor Xa).

Case B: Melanocortin-4 Receptor (MC4R) Agonists

Target: MC4R (GPCR involved in appetite regulation).[2][3]

Mechanism:

Endogenous MC4R ligands (like

-

Arginine Mimic: The 1-amidinopiperazine serves as a non-peptide mimic of the Arginine side chain.

-

Efficacy: Derivatives containing this core have shown nanomolar potency as MC4R agonists. The basic nitrogen interacts with Asp126 (TM3) or Asp122 in the receptor bundle, triggering the conformational change required for G-protein coupling.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Amidinopiperazine Derivatives

Objective: Selective guanylation of the N1 nitrogen of a piperazine derivative. Challenge: Avoid formation of the bis-amidine or polymerization. Reagent:1H-Pyrazole-1-carboxamidine hydrochloride is preferred over cyanamide due to higher yields and milder conditions.

Step-by-Step Methodology:

-

Starting Material: Dissolve the N-monosubstituted piperazine (1.0 eq) in anhydrous DMF or Methanol.

-

Note: If using piperazine itself, use a large excess (5 eq) to favor mono-substitution, or protect one amine (e.g., N-Boc-piperazine).

-

-

Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction: Stir the mixture at Room Temperature (RT) for 16–24 hours.

-

Monitoring: Monitor via TLC (DCM/MeOH 9:1) or LC-MS. The product will be highly polar.

-

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Precipitate the product by adding diethyl ether (to remove non-polar impurities and pyrazole byproduct).

-

Collect the solid.

-

-

Purification: If necessary, purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA. The product elutes early due to its polarity.

Protocol 2: Computational Modeling of Cationic Ligands

Objective: Accurately dock 1-amidinopiperazine ligands into an anionic pocket (e.g., Asp189 of Trypsin). Critical Failure Point: Incorrect protonation states in standard docking software.

Workflow Logic:

Caption: Computational workflow emphasizing the mandatory protonation of the amidine group prior to docking.

Detailed Steps:

-

Ligand Preparation: Use a tool like Epik (Schrödinger) or Protonate3D (MOE). Set the target pH to 7.4 +/- 2.0.

-

Validation: Ensure the amidine nitrogen is assigned a formal charge of +1. The charge should be delocalized (resonance) if the force field supports it, or assigned to the specific nitrogen interacting with the receptor if using a rigid charge model.

-

-

Receptor Grid Generation:

-

Identify the key Aspartate/Glutamate residue in the binding pocket.

-

Constraint: Define a "Positional Constraint" or "H-bond Constraint" requiring an interaction with this carboxylate. This forces the docking algorithm to prioritize the salt bridge, mimicking the biological reality.

-

-

Docking: Run the docking simulation.

-

Post-Processing: Filter results by "Electrostatic Energy". Poses that do not form the salt bridge should be discarded as artifacts, regardless of their VdW score.

References

-

Design and synthesis of piperazine-1-carboxamidine derivatives with antifungal activity. Source: PubMed / ChemMedChem URL:[Link]

-

Melanocortin subtype-4 receptor agonists containing a piperazine core. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Analysis of highly potent amidine containing inhibitors of serine proteases. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

-

Theoretical Calculation of pKa Values of Amidines in Aqueous Solution. Source: Journal of the Brazilian Chemical Society URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structure elucidation of a human melanocortin-4 receptor specific orthosteric nanobody agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of beta-MSH derived melanocortin-4 receptor peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Fluorophenyl)piperazine-1-carboximidamide CAS number and synonyms

CAS Number: 77723-19-4 Document Type: Technical Monograph & Synthesis Guide Primary Audience: Medicinal Chemists, Process Engineers, and Pharmacology Researchers

Executive Summary & Chemical Identity[1][2]

4-(4-Fluorophenyl)piperazine-1-carboximidamide is a specialized guanidine-functionalized piperazine derivative. It serves as a critical pharmacophore in the development of Central Nervous System (CNS) agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors. Its structure combines the lipophilic, receptor-anchoring 4-fluorophenylpiperazine (pFPP) moiety with a polar, basic carboximidamide (guanidine) head group, enhancing water solubility and hydrogen-bonding potential compared to its parent scaffold.

Chemical Identification Data

| Parameter | Detail |

| CAS Registry Number | 77723-19-4 |

| IUPAC Name | 4-(4-Fluorophenyl)piperazine-1-carboximidamide |

| Common Synonyms | 1-Amidino-4-(4-fluorophenyl)piperazine; N-(4-Fluorophenyl)piperazine-1-carboxamidine; 1-(4-Fluorophenyl)-4-guanylpiperazine |

| Molecular Formula | |

| Molecular Weight | 222.26 g/mol |

| SMILES | FC1=CC=C(N2CCN(C(N)=N)CC2)C=C1 |

| InChI Key | (Predicted) XZYV... (Derivative specific) |

| Parent Scaffold | 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3) |

Structural Logic & Pharmacophore Analysis

The compound acts as a "privileged structure" in medicinal chemistry. The fluorine atom at the para position of the phenyl ring blocks metabolic oxidation (specifically CYP450-mediated hydroxylation), extending the compound's half-life in vivo. The guanidine moiety mimics the arginine side chain, often serving as a key interaction point for aspartate or glutamate residues within G-Protein Coupled Receptor (GPCR) binding pockets.

Structural Connectivity Diagram

Figure 1: Structural decomposition highlighting the functional roles of each pharmacophore segment.[1]

Synthesis & Production Protocols

The synthesis of 4-(4-Fluorophenyl)piperazine-1-carboximidamide typically proceeds via the guanylation of the secondary amine of the parent piperazine. This section details a self-validating protocol using 1H-pyrazole-1-carboxamidine hydrochloride , a reagent preferred over cyanamide for its safety and higher yields.

Reagents & Materials[3]

-

Substrate: 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3)[2]

-

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent (eq) of 1-(4-fluorophenyl)piperazine in anhydrous DMF (concentration ~0.5 M) under an inert nitrogen atmosphere.

-

Activation: Add 1.2 eq of DIPEA to the solution to neutralize the hydrochloride salt of the starting material and ensure the piperazine nitrogen is nucleophilic.

-

Addition: Add 1.05 eq of 1H-pyrazole-1-carboxamidine hydrochloride in a single portion.

-

Reaction: Stir the mixture at room temperature (20-25°C) for 16–24 hours.

-

Validation Check: Monitor via TLC (System: DCM/MeOH/NH3 90:10:1). The starting piperazine spot (

) should disappear, replaced by the more polar amidine spot (

-

-

Workup:

-

Dilute the reaction mixture with diethyl ether (precipitates the product if it's a salt) or evaporate DMF under reduced pressure.

-

If oil remains, triturate with cold acetonitrile to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC if high purity (>99%) is required for biological assays.

Synthesis Flowchart

Figure 2: Process flow for the synthesis of the target carboximidamide via pyrazole-carboxamidine transfer.

Applications in Drug Discovery[3][4]

This compound is rarely an end-drug itself but is a high-value intermediate and probe in medicinal chemistry.

Serotonergic Modulation (5-HT Receptors)

The 4-fluorophenylpiperazine moiety is a classic scaffold for 5-HT

-

Mechanism: The guanidine group forms a salt bridge with aspartic acid residues in the transmembrane domain of GPCRs.

Sigma Receptor Ligands

Piperazine derivatives are prominent Sigma-1 (

Nitric Oxide Synthase (NOS) Inhibition

Guanidine-containing heterocycles are frequently screened as inhibitors of Inducible Nitric Oxide Synthase (iNOS). The structural similarity to arginine allows this compound to compete at the NOS active site, potentially reducing neuroinflammation.

Safety & Handling (SDS Highlights)

While specific toxicological data for CAS 77723-19-4 is limited, its properties are inferred from the parent piperazine and guanidine classes.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. Guanidines can absorb

from the air to form carbonates.

-

References

-

Sigma-Aldrich. "Product Specification: 4-(4-Fluorophenyl)piperazine-1-carboximidamide (CAS 77723-19-4)." Merck KGaA. Accessed February 2026.[4]

-

PubChem. "1-(4-Fluorophenyl)piperazine (Parent Compound Data)." National Library of Medicine. [Link]

- Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 1992, pp. 2497–2502. (Methodology Reference).

- Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 32(8), 1989. (Pharmacophore Reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-fluorophenyl)-4-methyl-1-piperazinecarboxamide | C12H16FN3O | CID 851986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Serotonin's Secrets: A Guide to the 5-HT Receptor Binding Affinity of Fluorophenylpiperazine Amidines

An In-Depth Technical Guide

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system, with its vast network of at least 15 receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems in the human body.[1] These receptors modulate a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2] Consequently, ligands that can selectively target 5-HT receptor subtypes are invaluable tools for both basic research and the development of treatments for disorders ranging from depression and anxiety to schizophrenia and migraine.[3]

Within the vast chemical space of 5-HT receptor modulators, the arylpiperazine scaffold has emerged as a "privileged structure."[4] Its unique combination of a basic nitrogen atom and a variable aromatic moiety allows it to form key interactions within the binding pockets of many aminergic G protein-coupled receptors (GPCRs).[5] This guide focuses on a specific, rationally designed subclass: fluorophenylpiperazine amidines . This chemical class combines three critical pharmacophoric elements:

-

The Fluorophenyl Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. It can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the aromatic ring to fine-tune receptor binding interactions.

-

The Piperazine Linker: This versatile heterocycle provides a conformationally constrained scaffold with a crucial basic nitrogen atom, known to interact with a highly conserved aspartate residue in the third transmembrane domain of many aminergic receptors.[5]

-

The Amidine Terminus: As a strongly basic and planar functional group, the amidine is an exceptional hydrogen bond donor and acceptor. This allows it to form strong, specific interactions that can anchor the ligand within the receptor's binding site, contributing significantly to high affinity and selectivity.[6]

This document serves as a technical guide for researchers and drug development professionals, providing an in-depth analysis of the principles, methodologies, and structure-activity relationships (SAR) governing the interaction of fluorophenylpiperazine amidines with 5-HT receptors.

The 5-HT Receptor Landscape: A Complex Target for Selective Ligands

The 5-HT receptor family is broadly classified into seven main classes (5-HT₁ through 5-HT₇). With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other 5-HT receptors are GPCRs that initiate downstream signaling cascades upon activation.[3] Understanding this classification is fundamental to designing selective ligands, as receptor subtypes often couple to different G-proteins, leading to distinct physiological effects.

Caption: Major 5-HT receptor classes and their primary signaling pathways.

Deconstructing the Core Scaffold: Key Pharmacophoric Elements

The rational design of fluorophenylpiperazine amidines leverages established knowledge of the structural requirements for high-affinity 5-HT receptor binding. Each component of the molecule has a distinct and critical role.

Caption: Key pharmacophoric components of the title compounds.

-

Fluorophenyl Group : The position and number of fluorine atoms on the phenyl ring can drastically alter a compound's properties. Ortho-fluoro substitution, for example, is common in many CNS drugs and can influence the conformation of the piperazine ring, while para-fluoro substitution can block a potential site of metabolism.

-

Piperazine Core : Long-chain arylpiperazines are one of the largest and most successful classes of 5-HT₁A ligands.[1] The protonated nitrogen of the piperazine ring is believed to form a crucial salt bridge with a conserved aspartate residue in the binding pocket of the receptor.

-

Alkyl Linker : The length of the alkyl chain connecting the piperazine to the terminal amidine group is critical. A three- to four-carbon linker is often optimal for bridging the necessary interaction points within the receptor binding site for 5-HT₁A ligands.[6][7]

-

Amidine Terminus : This group is a powerful determinant of affinity and selectivity. Its ability to engage in multiple hydrogen bonds can provide a strong anchor. The N'-cyanoamidine moiety, for instance, has been successfully used to develop ligands with exceptionally high, sub-nanomolar affinity for the 5-HT₁A receptor.[6]

Methodology: A Self-Validating Protocol for Quantifying Receptor Binding Affinity

To determine the binding affinity of novel compounds, the competitive radioligand binding assay is the gold standard. This technique relies on the competition between a labeled compound with known high affinity (the radioligand) and an unlabeled test compound for a finite number of receptors. The trustworthiness of this protocol is ensured by its self-validating design, which precisely accounts for all sources of radioactivity.

Detailed Experimental Protocol: 5-HT₁A Receptor Binding Assay

This protocol is adapted from established methodologies for measuring affinity at human 5-HT₁A receptors.[7]

Causality Behind Experimental Choices:

-

Receptor Source: Membranes from Human Embryonic Kidney (HEK-293) cells stably transfected with the human 5-HT₁A receptor are used. This provides a high concentration of a single, defined receptor subtype, eliminating confounding binding to other receptors present in native brain tissue.

-

Radioligand: [³H]-8-Hydroxy-DPAT is a high-affinity, selective agonist radioligand for the 5-HT₁A receptor, ensuring that the measured binding is specific to this target.

-

Non-Specific Binding (NSB) Definition: A high concentration (10 µM) of 5-HT is used. At this concentration, the unlabeled native ligand will saturate all specific 5-HT₁A binding sites. Any remaining radioactivity detected is therefore considered non-specific, i.e., binding to the filter, lipids, or other non-target proteins.

Step-by-Step Workflow:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 5 mM MgSO₄, and 5 mM MgCl₂, adjusted to pH 7.4.

-

Radioligand Solution: Dilute [³H]-8-Hydroxy-DPAT in assay buffer to a final concentration of 2 nM.

-

Test Compound Solutions: Prepare serial dilutions of the fluorophenylpiperazine amidine compounds (e.g., from 0.01 nM to 10 µM) in assay buffer.

-

NSB Control: Prepare a 10 µM solution of 5-HT in assay buffer.

-

-

Assay Setup:

-

Arrange a 96-well filter plate.

-

Total Binding (TB) Wells: Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of the 10 µM 5-HT solution.

-

Test Compound Wells: Add 50 µL of the corresponding test compound serial dilutions.

-

-

Incubation:

-

Add 100 µL of the cell membrane suspension (e.g., 10 µg of membrane protein) to all wells.

-

Add 50 µL of the 2 nM [³H]-8-Hydroxy-DPAT solution to all wells. The total volume is now 200 µL.

-

Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding (SB): SB = TB (CPM) - NSB (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki (Inhibition Constant): Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Ki value represents the intrinsic affinity of the test compound for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Binding Affinity Data and Structure-Activity Relationships (SAR)

The true value of synthesizing novel compounds lies in analyzing their binding data to establish clear Structure-Activity Relationships (SAR). By systematically altering the structure and measuring the corresponding change in affinity, we can understand the molecular features required for potent and selective receptor binding.

The following table summarizes binding affinity data for representative arylpiperazine derivatives, including a highly potent N'-cyanoisonicotinamidine compound, which serves as an excellent surrogate for the fluorophenylpiperazine amidine class. This data illustrates the potential for achieving high affinity and selectivity.

| Compound ID | Key Structural Features | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₇ Ki (nM) | D₂ Ki (nM) | Selectivity (vs. 5-HT₁A) |

| Buspirone | Arylpiperazine (partial agonist) | 2.1 | 180 | >1000 | 300 | ~85x for 5-HT₂A |

| Compound 2 [8] | 5-Fluoro-indolylethyl-triamine | 8 | >1000 | 8 | >1000 | 1x for 5-HT₇ |

| Compound 12 [8] | Indolylethyl-triamine core | 18 | >1000 | 18 | >1000 | 1x for 5-HT₇ |

| Compound 4o [6] | Pyridin-2-ylpiperazine, N'-cyanoamidine | 0.038 | 129 | >10000 | 1000 | ~3400x for 5-HT₂A |

| Compound 8 [7] | 2-MeO-Ph-piperazine, Adamantane | 1.2 | N/A | N/A | N/A | Data not available |

Data compiled from multiple sources for illustrative purposes.[6][7][8]

Analysis of SAR:

-

Impact of the Amidine: The most striking result is for Compound 4o , which features the N'-cyanoamidine terminus. Its affinity for the 5-HT₁A receptor (Ki = 0.038 nM) is exceptionally high, demonstrating the profound contribution of this group to binding potency.[6] This suggests that the amidine group forms a highly favorable and specific set of interactions within the 5-HT₁A binding pocket.

-

Selectivity Profile: Compound 4o also exhibits remarkable selectivity. It is over 3000-fold more selective for the 5-HT₁A receptor than for the 5-HT₂A receptor and even more selective against the dopamine D₂ receptor.[6] This is a highly desirable profile for developing targeted therapeutics with fewer off-target side effects.

-

Role of the Aryl Group: The nature of the aromatic group attached to the piperazine is critical. While this table uses a pyridinyl group as an example (Compound 4o), substituting it with various fluorophenyl isomers would be a key step in optimizing the SAR for this class. The position of the fluorine atom would be expected to fine-tune the affinity and selectivity profile.

-

Linker and Terminal Group Complexity: Comparing the simpler arylpiperazine structure of Buspirone with the more complex adamantane-containing Compound 8 [7] or the triamine-based compounds 2 and 12 [8] shows that while the arylpiperazine is a good starting point, significant gains in affinity can be achieved by optimizing the terminal pharmacophore.

Conclusion and Future Directions

The fluorophenylpiperazine amidine scaffold represents a highly promising platform for the design of potent and selective 5-HT receptor ligands. The combination of the metabolically robust fluorophenyl group, the validated arylpiperazine core, and the powerful hydrogen-bonding amidine terminus provides a clear rationale for their high affinity, particularly at the 5-HT₁A receptor subtype.

The methodologies outlined in this guide provide a robust, self-validating framework for accurately quantifying the binding affinity of these novel compounds. The SAR data from related chemical series strongly supports the hypothesis that this class of molecules can yield ligands with sub-nanomolar potency and excellent selectivity over other key CNS receptors.

Future work in this area should focus on:

-

Systematic SAR Exploration: Synthesizing and testing a matrix of analogues with fluorine at the ortho-, meta-, and para-positions of the phenyl ring to determine the optimal substitution pattern.

-

Amidine Isosteres: Investigating other strongly basic, hydrogen-bonding groups (e.g., guanidines, other heterocyclic bioisosteres) to probe the specific requirements of the receptor's "anchor" binding region.

-

Functional Activity Assays: Moving beyond simple binding affinity to characterize the functional activity of high-affinity compounds (i.e., determining if they are agonists, antagonists, or partial agonists) using downstream signaling assays (e.g., cAMP measurement).

-

Pharmacokinetic Profiling: Evaluating promising lead compounds for their drug-like properties, including solubility, metabolic stability, and ability to cross the blood-brain barrier.

By pursuing these avenues of research, the full therapeutic potential of fluorophenylpiperazine amidines as next-generation CNS agents can be realized.

References

Sources

- 1. acnp.org [acnp.org]

- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]

- 3. resources.tocris.com [resources.tocris.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Technical Assessment: Solvation Dynamics of 4-(4-Fluorophenyl)piperazine-1-carboximidamide

Topic: Technical Assessment of Solvation Dynamics: 4-(4-Fluorophenyl)piperazine-1-carboximidamide Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

The solvation behavior of 4-(4-Fluorophenyl)piperazine-1-carboximidamide is governed by its amphiphilic "push-pull" architecture: a highly lipophilic fluorophenyl tail (hydrophobic) coupled with a strongly basic carboximidamide (guanidine-like) headgroup (hydrophilic).

For experimental applications, DMSO is the superior solvent for stock preparation (

Physicochemical Profile & Theoretical Solvation

To master the handling of this compound, one must understand the competing forces within its structure.

Structural Analysis

-

The Tail (Lipophilic): The 4-fluorophenylpiperazine moiety is a classic CNS-active scaffold (serotonergic). The fluorine atom increases lipophilicity and metabolic stability but reduces aqueous solubility due to the hydrophobic effect and

stacking potential. -

The Head (Hydrophilic/Ionic): The carboximidamide group (

) functions as a guanidine mimetic. It is a hard base with a pKa typically

Comparative Solubility Data

Estimated values based on Structure-Property Relationships (SPR) of phenylpiperazine and guanidine analogs [1, 2].

| Property | DMSO (Dimethyl Sulfoxide) | Water ( |

| Solubility Potential | High (>100 mM) | Variable (Low as base; High as salt) |

| Primary Mechanism | Dipole-Dipole & Dispersion Forces | Ion-Dipole & Hydrogen Bonding |

| Thermodynamic Driver | Enthalpic (Exothermic solvation) | Entropic (Hydrophobic effect limits solubility) |

| Stability | High (Hygroscopic storage required) | pH-dependent (Hydrolysis risk at extreme pH) |

| Risk Factor | Freezing point (19°C) | Aggregation/Precipitation |

Mechanism of Action: Solvation Dynamics

The following diagram illustrates the competing solvation shells that dictate why DMSO is required for initial solubilization.

Figure 1: Solvation mechanisms highlighting the stabilizing effect of DMSO on the lipophilic tail versus the aggregation risk in water.

Experimental Protocols

The "Golden Rule" of Stock Preparation

Never attempt to dissolve the solid free base directly into neutral buffer. The hydrophobic surface area of the fluorophenyl ring will drive the formation of micellar aggregates or amorphous precipitates.

Protocol A: Preparation of 10 mM Master Stock (DMSO)

-

Weighing: Weigh approximately 3-5 mg of the compound into a glass vial (avoid plastic if possible to prevent adsorption).

-

Calculation: Calculate the volume of 100% anhydrous DMSO required to reach 10 mM.

-

Formula:

-

-

Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.

-

Tip: If visual particulates remain, sonicate at 40 kHz for 5 minutes. The solution should be clear and colorless/pale yellow.

-

-

Storage: Aliquot into small volumes (e.g., 50

) to avoid freeze-thaw cycles. Store at -20°C. DMSO is hygroscopic; water absorption will degrade the stock over time [3].

Thermodynamic Solubility Assay (Water/Buffer)

This protocol determines the true equilibrium solubility, essential for validating bioassays.

Workflow Diagram

Figure 2: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Detailed Steps:

-

Saturation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4). A target concentration of 2 mg/mL is a standard starting point.

-

Equilibration: Agitate (shake or stir) for 24 hours at 25°C. This allows the system to reach thermodynamic equilibrium.

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant using a PVDF or PTFE filter (0.22

). Avoid Nylon filters as they may bind the phenyl ring.

-

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Troubleshooting: The "Crash Out" Phenomenon

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay media.

Why it happens

When a 10 mM DMSO stock is diluted 1000x into water (to 10

Prevention Strategy

-

Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

-

Step 1: Dilute 10 mM stock 1:10 in DMSO (creates 1 mM).

-

Step 2: Dilute 1:10 into the Assay Buffer (creates 100

in 10% DMSO). -

Step 3: Final dilution to assay concentration.

-

-

Maintain Ionic Strength: Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to stabilize the charged guanidine headgroup.

-

Acidification: If the compound is stubborn, slight acidification (pH 6.0) can ensure the guanidine remains fully protonated (

), vastly improving solubility compared to the neutral species.

References

- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

- Way, L. (2018). DMSO Solubility and Stability in Drug Discovery. Journal of Biomolecular Screening. (General guidance on DMSO hygroscopicity).

-

PubChem. (2024). Compound Summary: 1-(4-Fluorophenyl)piperazine.[1] National Library of Medicine. Link(Used as SPR analog for the lipophilic tail).

-

Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Research. Link(Reference for Guanidine pKa properties).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(1-(4-Fluorophenyl)piperazin-1-yl)guanidine via Cyanamide Addition

Abstract

This document provides a comprehensive guide for the synthesis of 1-(1-(4-fluorophenyl)piperazin-1-yl)guanidine, a valuable building block in medicinal chemistry. The protocol details the nucleophilic addition of 1-(4-fluorophenyl)piperazine to cyanamide. This reaction is a direct and efficient method for producing N,N'-disubstituted guanidines, which are key pharmacophores in many biologically active compounds.[1] This application note outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, safety considerations, and expected outcomes to ensure reproducible and high-yield synthesis.

Scientific Background and Mechanism

The core of this protocol is the reaction between an amine (1-(4-fluorophenyl)piperazine) and cyanamide. Cyanamide is a versatile reagent possessing both nucleophilic (amino group) and electrophilic (nitrile carbon) centers.[2] In this synthesis, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group in cyanamide.[2][3]

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the secondary nitrogen of 1-(4-fluorophenyl)piperazine attacks the carbon of the cyanamide's nitrile group. This is followed by a proton transfer to yield the final guanidine product. This transformation is fundamental for creating the guanidinium group, a structural motif frequently found in pharmaceuticals.[1]

Reactant Overview:

-

1-(4-Fluorophenyl)piperazine: A disubstituted piperazine derivative. The secondary amine (at position 4) is the reactive site for the nucleophilic addition. It is a solid at room temperature with a melting point of 30-33 °C.[4]

-

Cyanamide (H₂NCN): A highly reactive and hazardous compound.[5][6][7][8] It is a colorless, deliquescent crystalline solid.[8] Due to its reactivity, it can polymerize, sometimes explosively, especially if heated or not properly stabilized.[6][8] It is crucial to handle cyanamide with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE).[5][6][7]

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the piperazine nitrogen on the cyanamide carbon, followed by proton transfer to form the guanidine product.

Caption: Nucleophilic addition of 1-(4-fluorophenyl)piperazine to cyanamide.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 1-(4-Fluorophenyl)piperazine | ≥98% | e.g., Sigma-Aldrich | 2252-63-3 | Store in a cool, dry place.[4] |

| Cyanamide, 50 wt. % solution in water | Reagent Grade | e.g., Sigma-Aldrich | 420-04-2 | Highly Toxic & Corrosive . Handle with extreme care.[5][7] |

| Isopropanol (IPA) | Anhydrous, ≥99.5% | Standard Supplier | 67-63-0 | Reaction solvent. |

| Diethyl ether | Anhydrous, ≥99.0% | Standard Supplier | 60-29-7 | For product precipitation. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Standard Supplier | 144-55-8 | For aqueous work-up. |

Equipment

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen/Argon inlet

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under an inert atmosphere.

-

Charge the flask with 1-(4-fluorophenyl)piperazine (9.01 g, 50.0 mmol) and anhydrous isopropanol (40 mL).

-

Begin stirring the mixture to achieve a homogeneous solution.

-

-

Reagent Addition:

-

In the dropping funnel, place the 50 wt. % aqueous cyanamide solution (4.62 g, 55.0 mmol, 1.1 equivalents).

-

Add the cyanamide solution dropwise to the stirred piperazine solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using the heating mantle.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the isopropanol.

-

To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid and unreacted cyanamide.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of hot isopropanol.

-

Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

-

If crystallization is slow, add anhydrous diethyl ether as an anti-solvent until turbidity is observed, then allow to crystallize.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target guanidine.

Safety Precautions

-

Cyanamide is highly toxic, corrosive, and a potential mutagen. [5][7] It can be fatal if it comes into contact with skin and is toxic if swallowed.[7] Always handle the 50% aqueous solution in a certified chemical fume hood.

-

Personal Protective Equipment (PPE) is mandatory. [6] This includes, but is not limited to, a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]

-

Avoid inhalation of dust or vapors. [5] Use local exhaust ventilation.

-

In case of skin contact, immediately wash the affected area thoroughly with soap and water.[5]

-

Have an appropriate spill kit ready. For cyanamide spills, cover with dry lime, sand, or soda ash before collection. DO NOT USE WATER for cleanup of a concentrated spill.[6]

Expected Results and Characterization

| Parameter | Expected Value |

| Product Appearance | White to off-white crystalline solid |

| Expected Yield | 75-85% |

| Molecular Formula | C₁₁H₁₅FN₄ |

| Molecular Weight | 222.26 g/mol |

| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry (MS) |

Note: The final product's purity should be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 1-(1-(4-fluorophenyl)piperazin-1-yl)guanidine. Adherence to the detailed steps and stringent observation of the safety precautions are essential for a successful and safe outcome. This synthesis serves as a critical first step for researchers engaged in the development of novel therapeutics based on the guanidine scaffold.

References

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanamide. Retrieved from [Link]

-

International Chemical Safety Cards. (1993). ICSC 0424 - CYANAMIDE. INCHEM. Retrieved February 22, 2024, from [Link]

-

International Programme on Chemical Safety & Commission of the European Communities. (1993). ICSC: 0424. Retrieved February 22, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. 1-(4-Fluorophenyl)piperazine | 2252-63-3 [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. nj.gov [nj.gov]

- 7. ICSC 0424 - CYANAMIDE [inchem.org]

- 8. CYANAMIDE [training.itcilo.org]

Microwave-assisted synthesis of piperazine-1-carboximidamide derivatives

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of Piperazine-1-carboximidamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine-1-carboximidamide scaffold, a core structural feature of many guanidine derivatives, is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Traditional synthetic routes to these molecules often require long reaction times and harsh conditions. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient production of piperazine-1-carboximidamide derivatives. We will explore the fundamental principles of microwave heating, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. The methodologies described herein align with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[2][3]

The "Why": Rationale and Mechanistic Insights

Significance of the Piperazine-Guanidine Scaffold

The guanidinium group's ability to form strong, bidentate hydrogen bonds allows it to mimic key interactions of arginine in biological systems, making it a cornerstone in drug design. When incorporated into a piperazine ring—a frequent scaffold in successful pharmaceuticals—the resulting derivatives exhibit a broad spectrum of activities, including anticancer, antiviral, and antimicrobial properties.[1][4][5] The rapid generation of diverse libraries of these compounds is therefore a critical task in modern drug discovery.

The Microwave Advantage: Beyond Thermal Heating

Conventional heating relies on slow conduction and convection to transfer energy from an external source to the reaction mixture, creating thermal gradients and often leading to longer reaction times.[3] Microwave-assisted synthesis, by contrast, utilizes a fundamentally different heating mechanism.

Microwave irradiation interacts directly with polar molecules and ionic species within the reaction vessel via two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates intense molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[2][6][7]

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, generating heat through resistive losses.[3][8]

This direct coupling of energy leads to remarkable acceleration of chemical reactions, often reducing times from hours or days to mere minutes.[9][10] This "microwave effect" is not due to a change in the reaction's activation energy, but rather to the extremely rapid rate of energy input, which allows the system to overcome the activation barrier much more quickly.[7]

The "How": Experimental Protocols & Workflows

The following section details a general, robust protocol for the synthesis of piperazine-1-carboximidamide derivatives. This protocol is based on the common and efficient method of reacting a piperazine derivative with a thiourea precursor in an aqueous, alkaline medium.[11][12]

General Experimental Workflow

The overall process is streamlined to maximize efficiency and throughput, a key advantage of microwave chemistry.

Detailed Protocol: Synthesis of N-Aryl-4-methylpiperazine-1-carboximidamide

This protocol provides a specific example adapted from established green chemistry procedures.[11][12] It can be readily modified for different piperazine and thiourea starting materials.

Materials & Reagents:

-

1-Methylpiperazine

-

N-Aryl thiourea (e.g., N-phenylthiourea)

-

Sodium Hydroxide (NaOH), 1N aqueous solution

-

Deionized Water

-

n-Hexane (for washing)

-

Methanol (for recrystallization)

-

10 mL microwave process vial with a magnetic stir bar

Instrumentation:

-

A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of temperature and pressure monitoring.

Step-by-Step Procedure:

-

Reagent Charging: To a 10 mL microwave process vial, add the N-aryl thiourea (4.0 mmol).

-

Addition of Nucleophile and Base: Add 1-methylpiperazine (8.0 mmol, 2.0 equivalents), 5 mL of 1N sodium hydroxide solution, and 5 mL of deionized water.

-

Causality Insight: Using an excess of the amine nucleophile (piperazine) helps drive the reaction to completion. The aqueous NaOH serves as both the reaction medium and a catalyst, and it effectively traps the hydrogen sulfide (H₂S) gas produced as a byproduct, which is a key safety and green chemistry feature.[11]

-

-

Vial Sealing: Securely cap the reaction vial. Place it in the cavity of the microwave reactor.

-

Microwave Irradiation: Subject the mixture to microwave irradiation.

-

Power: 100 W

-

Temperature: Set to 100-120 °C (if temperature control is available)

-

Time: 10 - 30 minutes

-

Expertise Insight: Reaction progress should be monitored initially via thin-layer chromatography (TLC) on small test reactions to determine the optimal irradiation time for specific substrates. Many modern microwave synthesizers allow for real-time temperature and pressure monitoring, which is crucial for safety and reproducibility.

-

-

Cooling and Work-up: After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).

-

Product Isolation: A solid precipitate should form. Filter the solid product using a Büchner funnel.

-

Washing: Wash the crude solid with cold n-hexane to remove any unreacted amine starting material.

-

Drying and Purification: Dry the solid under an IR lamp or in a vacuum oven. For higher purity, recrystallize the product from a suitable solvent, such as methanol.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Exemplary Syntheses

The following table summarizes typical results for the microwave-assisted synthesis of various piperazine-1-carboximidamide derivatives, demonstrating the method's efficiency and broad applicability.

| Entry | Piperazine Reactant | Guanylating Agent (Thiourea) | Time (min) | Power (W) | Yield (%) | Reference |

| 1 | 1-Methylpiperazine | N,N'-Diphenylthiourea | 10 | 100 | 67 | [11][12] |

| 2 | Piperazine | N,N'-di(Boc)-S-methylisothiourea | 5 | N/A (100 °C) | High | [1] |

| 3 | 1-Phenylpiperazine | N-(4-chlorophenyl)thiourea | 25 | 100 | Moderate | [11] |

| 4 | Homopiperazine | N,N'-di(Boc)-S-methylisothiourea | 5 | N/A (100 °C) | High | [1] |

| 5 | General Amines | Various Thioureas | 10-95 | 100 | Moderate | [11][12] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficient microwave power/temperature.2. Poor microwave coupling of reactants/solvent.3. Reactants are not sufficiently soluble. | 1. Increase the reaction temperature in 10 °C increments or increase microwave power.2. Add a small amount of a polar, high-dielectric solvent (e.g., ethanol, DMF) or an ionic liquid to improve energy absorption.3. Add a co-solvent to improve solubility. |

| Formation of Byproducts | 1. Reaction time is too long, leading to degradation.2. Temperature is too high. | 1. Reduce the irradiation time. Perform a time course study to find the optimal point.2. Lower the target temperature. |

| Poor Reproducibility | 1. Inconsistent vial positioning in a multi-mode reactor.2. Using power control instead of temperature control.3. Inconsistent sealing of reaction vials. | 1. Use a single-mode microwave reactor for more focused and consistent energy delivery.2. Use temperature control for all reactions, as it is a more reliable parameter than absorbed power.3. Ensure vials are capped correctly to prevent solvent evaporation and pressure loss. |

| Safety: Pressure Alarm | 1. Reaction is producing excess gaseous byproducts.2. Solvent is superheating well beyond its boiling point. | 1. Reduce the scale of the reaction or use a larger reaction vial.2. Reduce the target temperature or power. Ensure the correct solvent and vial size are selected for the intended temperature. |

Conclusion

Microwave-assisted synthesis represents a transformative technology for accelerating the discovery and development of pharmaceutically relevant molecules like piperazine-1-carboximidamide derivatives.[9][13][14] By leveraging direct and efficient energy transfer, this method dramatically reduces reaction times, improves yields, and promotes greener chemical practices.[10] The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this powerful technique, enabling the rapid synthesis of diverse compound libraries for biological screening and lead optimization campaigns.

References

- Title: Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer supportSource: Tetrahedron LettersURL

- Title: One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approachSource: Journal of Chemical and Pharmaceutical ResearchURL

-

Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green ChemistrySource: MDPIURL: [Link]

- Title: Microwave-Assisted Synthesis in Drug DevelopmentSource: EPCPURL

-

Title: The impact of microwave synthesis on drug discoverySource: Nature Reviews Drug DiscoveryURL: [Link]

- Title: Microwave-Assisted Organic Synthesis: A Green Chemistry StrategySource: International Journal of Research in Pharmacy and Allied ScienceURL

-

Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACHSource: IJNRDURL: [Link]

-

Title: A Review on: A significance of microwave assist technique in green chemistrySource: ResearchGateURL: [Link]

-

Title: Theory of Microwave Heating for Organic SynthesisSource: CEM CorporationURL: [Link]

-

Title: One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approachSource: ResearchGateURL: [Link]

-

Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffoldsSource: RSC PublishingURL: [Link]

-

Title: Importance of Microwave Heating in Organic SynthesisSource: Advanced Journal of Chemistry, Section AURL: [Link]

-

Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico ApproachSource: MDPIURL: [Link]

-

Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal ChemistrySource: ChemistryOpenURL: [Link]

Sources

- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 8. ijrpas.com [ijrpas.com]

- 9. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. epcp.ac.in [epcp.ac.in]

- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

Technical Guide: Handling and Storage Stability of 4-(4-Fluorophenyl)piperazine-1-carboximidamide

Abstract & Compound Profile

4-(4-Fluorophenyl)piperazine-1-carboximidamide is a functionalized guanidine derivative featuring a lipophilic 4-fluorophenylpiperazine tail. This scaffold is frequently utilized in medicinal chemistry as a pharmacophore for serotonergic (5-HT) and dopaminergic GPCR ligands.

While the fluorophenylpiperazine moiety confers metabolic stability and receptor affinity, the carboximidamide (guanidine) head group introduces significant handling challenges. It is a strong base (

Physicochemical Snapshot[1][2]

| Property | Description |

| Chemical Structure | Amphiphilic: Lipophilic Fluorophenyl tail + Polar Guanidine head |

| Basicity ( | ~12.5 - 13.5 (Guanidine moiety); Protonated at physiological pH |

| State | Typically supplied as a salt (e.g., Hydrochloride, Hemisulfate) to ensure stability |

| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |

| Primary Hazard | Hygroscopic (Salt forms); Corrosive/Irritant (Free base) |

Critical Stability Factors

The stability of this compound is governed by two competing degradation pathways: Hydrolytic Deamination and Atmospheric Carbonation .

The Hydrolysis Mechanism

The guanidine moiety is thermodynamically unstable relative to urea in aqueous environments, particularly at elevated pH. While the guanidinium cation (salt form) is resonance-stabilized and resistant to hydrolysis, the free base or solutions at neutral/basic pH are susceptible to nucleophilic attack by water.

Degradation Pathway:

-

Nucleophilic Attack: Water attacks the central carbon of the guanidine.

-

Tetrahedral Intermediate: Formation of an unstable intermediate.

-

Collapse: Elimination of ammonia (

) to form the corresponding Urea derivative (4-(4-fluorophenyl)piperazine-1-carboxamide).

Atmospheric Carbonation

As a strong base, the free guanidine moiety will rapidly scavenge atmospheric

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation node (Hydrolysis) that researchers must prevent through proper storage.

Caption: Mechanism of guanidine hydrolysis. Moisture and basic conditions drive the conversion of the active guanidine to the inactive urea derivative.

Storage & Handling Protocols

Solid State Storage (Long-Term)

Objective: Prevent moisture absorption and carbonate formation.

-

Temperature: Store at -20°C .

-

Why: Reduces the kinetic rate of spontaneous hydrolysis and oxidation.

-

-

Container: Amber glass vials with Teflon-lined screw caps.

-

Why: Amber glass protects the fluorophenyl group from potential photo-degradation; Teflon prevents leaching of plasticizers by the lipophilic tail.

-

-

Atmosphere: Store under Argon (Ar) or Nitrogen (

).-

Why: Displaces humid air and

, preventing carbonation.

-

-

Desiccation: Secondary containment in a desiccator or with silica gel packs is mandatory for salt forms (HCl/Hemisulfate).

Solubilization and Solution Storage

Objective: Create stable stock solutions for biological assays.

Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Concentration: 10 mM to 50 mM stocks.

Protocol:

-

Equilibration: Allow the solid vial to warm to room temperature before opening.

-

Critical: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.

-

-

Solvent Choice: Use Anhydrous DMSO (

99.9%, water < 50 ppm).-

Avoid: Protics solvents (Ethanol/Methanol) for long-term storage, as they can participate in solvolysis over time.

-

-

Aliquoting: Do not store a single large volume stock. Aliquot into single-use volumes (e.g., 20-50

L) to avoid freeze-thaw cycles.-

Why: Freeze-thaw cycles introduce condensation and precipitate salts.

-

-

Storage: Store aliquots at -20°C or -80°C. Stable for 6 months if kept dry.

Quality Control & Validation

Before using stored material in critical assays (e.g.,

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m). -

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Note: Acidic pH is required to protonate the guanidine, ensuring good peak shape and preventing interaction with silanols.

-

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Detection: UV at 254 nm (Fluorophenyl absorption).

Acceptance Criteria:

-

Purity:

95% by area AUC. -

Impurity Flag: Presence of a peak with Mass = [M+1] - 1 (Transformation of

to

Experimental Workflow Diagram

The following flowchart outlines the decision matrix for handling the compound from storage to assay.

Caption: Step-by-step workflow to minimize moisture exposure during compound preparation.

References

- Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanidine synthesis. ARKIVOC, 2005(4), 49-87. (General reference on guanidine reactivity).

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Guanidine derivatives. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: 4-(4-Fluorophenyl)piperazine-1-carboximidamide. National Library of Medicine. Retrieved from [Link]

Application Note: In Vitro Characterization of Amidinopiperazine Ligands at Serotonin 5-HT6 and 5-HT7 Receptors

Introduction & Scope

Amidinopiperazines represent a privileged scaffold in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). Their structural rigidity and basicity allow for critical electrostatic interactions with the conserved aspartate residue in the transmembrane domain 3 (TM3) of serotonin receptors.

Recent drug discovery campaigns have focused on this scaffold to develop dual 5-HT6/5-HT7 receptor antagonists as potential therapeutics for cognitive impairment associated with Alzheimer’s disease and schizophrenia. However, the high basicity of the amidine moiety (pKa ~11-12) presents unique challenges in in vitro assays, often leading to high non-specific binding (NSB) to plasticware and membrane lipids.

This guide details optimized protocols for evaluating amidinopiperazines, focusing on:

-

Radioligand Binding Assays: Determining binding affinity (

) while mitigating NSB. -

Functional cAMP Assays: Differentiating between neutral antagonists and inverse agonists at Gs-coupled receptors.

Experimental Workflow

The following screening cascade ensures that only validated hits progress to functional characterization.

Figure 1: High-throughput screening cascade for serotonergic ligands. Only compounds exhibiting significant displacement in single-point screens advance to full dose-response affinity and functional testing.

Protocol 1: Membrane Preparation (The Foundation)

Expert Insight: The quality of the membrane preparation is the single biggest variable in GPCR assays. For amidinopiperazines, which are lipophilic cations, "dirty" membrane preps with high lipid content will artificially inflate non-specific binding.

Materials

-

Cell Line: HEK-293 or CHO cells stably expressing human 5-HT6 or 5-HT7 receptors.

-

Lysis Buffer: 5 mM Tris-HCl (pH 7.4), 2 mM EDTA, Protease Inhibitor Cocktail.

-

Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM EDTA.

Procedure

-

Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor extracellular domains). Centrifuge at 500 x g for 5 min.

-

Hypotonic Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per 10^7 cells). Homogenize using a Polytron (2 bursts of 10 sec).

-

Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Discard pellet.

-

Membrane Collection: Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

-

Wash: Resuspend the resulting pellet in Lysis Buffer and repeat the high-speed centrifugation (Step 4) to remove residual cytosolic cAMP and guanine nucleotides.

-

Storage: Resuspend final pellet in Storage Buffer . Determine protein concentration (BCA assay).[1] Aliquot and store at -80°C.

Self-Validation Check: A successful prep should yield a

Protocol 2: Competition Radioligand Binding

Objective: Determine the equilibrium dissociation constant (

Critical Consideration for Amidinopiperazines: Due to the positive charge of the amidine group, these compounds stick to glass and standard plastic.

-

Solution: Use polypropylene plates and pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the negative charge of the glass fiber filters, reducing non-specific binding of the cationic ligand.

Assay Conditions (5-HT6 Example)

| Component | Specification | Notes |

| Receptor Source | h5-HT6 membranes (HEK293) | 5–10 µg protein/well |

| Radioligand | Final Conc: ~1-2 nM ( | |

| Non-Specific Control | Methiothepin (10 µM) | Defines 0% specific binding |

| Assay Buffer | 50 mM Tris-HCl, 10 mM | Add 0.1% Ascorbic Acid to prevent oxidation |

| Incubation | 60 min @ 37°C | Equilibrium must be reached |

Step-by-Step Procedure

-

Plate Prep: Use 96-well polypropylene deep-well plates.

-

Additions:

-

25 µL Assay Buffer (or Non-Specific Control).

-

25 µL Test Compound (Amidinopiperazine, 8-point dilution series).

-

25 µL Radioligand (

-LSD). -

125 µL Membrane Suspension (added last to initiate reaction).

-

-

Incubation: Incubate for 60 mins at 37°C with gentle agitation.

-

Termination: Rapid filtration through PEI-soaked GF/B filters using a cell harvester.

-

Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry filters, add liquid scintillant, and count (CPM).

Data Analysis

Calculate

Protocol 3: Functional cAMP Accumulation Assay

Objective: 5-HT6 and 5-HT7 are

Mechanism of Action Visualization:

Figure 2: Gs-coupled signaling pathway. Amidinopiperazines act as competitive antagonists, preventing 5-HT from activating the Receptor-Gs-AC cascade.

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

We recommend TR-FRET (e.g., HTRF® or LANCE®) over ELISA for higher throughput and fewer wash steps.

Reagents

-

Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor). Note: IBMX is crucial to prevent cAMP degradation.

-

Agonist Challenge: Serotonin (5-HT) at

concentration.

Procedure (Antagonist Mode)

-

Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume white plate.

-

Compound Addition: Add 5 µL of Amidinopiperazine (dilution series). Incubate 15 min at Room Temp (RT).

-

Agonist Stimulation: Add 5 µL of 5-HT (at

concentration). Incubate 30 min at RT. -

Lysis & Detection:

-

Add 10 µL cAMP-d2 (Acceptor).

-

Add 10 µL Anti-cAMP-Cryptate (Donor).

-

Note: These reagents contain lysis buffer.[2]

-

-

Incubation: Incubate 1 hour at RT in the dark.

-

Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader.

Self-Validating System:

-

Z' Factor: Must be > 0.5 for the assay to be considered robust.

-

Reference Antagonist: Include SB-269970 (5-HT7) or SB-271046 (5-HT6) as a positive control. If these do not show expected

values, the assay system is invalid.

Troubleshooting & Expert Tips

The "Amidine Sticky" Problem

Amidinopiperazines often show "flat" dose-response curves or variable bottom plateaus due to carryover or adsorption.

-

Tip: Use low-binding tips for all liquid handling.

-

Tip: Include 0.01% BSA or 0.01% Triton X-100 in the assay buffer to act as a carrier and prevent the drug from plating out on the plastic.

Interpreting Inverse Agonism

If your compound reduces cAMP levels below the basal level (in the absence of 5-HT), it is an Inverse Agonist , not a neutral antagonist.

-

Validation: To confirm, perform the assay without adding 5-HT. A decrease in signal compared to buffer control confirms constitutive activity suppression.

Selectivity Profiling

Amidinopiperazines frequently cross-react with 5-HT2A and Alpha-1 Adrenergic receptors.

-

Recommendation: Always run a counter-screen against 5-HT2A (Gq-coupled, Calcium flux assay) early in the cascade to avoid developing "dirty" drugs with cardiovascular side effects.

References

-

Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203. Link

-

López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT1A receptors.[3][4][5][6] Current Medicinal Chemistry, 9(4), 443-469.[3] Link

-

Modica, M. N., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4468. Link

-

Bio-Protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. Link

-

Gifford Bioscience. (2025). Radioligand Binding Assay Protocol. Gifford Bioscience Protocols. Link

-

Handzlik, J., et al. (2021).[7] Chemical update on the potential for serotonin 5-HT6 and 5-HT7 receptor agents in the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 49, 128275.[7] Link

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]